

Unraveling the Crystalline Architecture of L-lysine Hydrates: A Technical Guide

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Compound of Interest

Compound Name: *L-Lysine hydrate*

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For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the crystal structure determination of **L-lysine hydrates**. It offers a comprehensive overview of the crystallographic data, detailed experimental protocols, and the dynamic relationship between different hydrate forms.

L-lysine, an essential amino acid, exhibits a fascinating propensity to incorporate water into its crystal lattice, forming various hydrated structures. The precise arrangement of atoms within these hydrates is critical for understanding their physical and chemical properties, which is of paramount importance in pharmaceutical development and materials science. This technical guide synthesizes the findings from key research to provide a detailed understanding of L-lysine hemihydrate, L-lysine monohydrate, and L-lysine monohydrochloride dihydrate.

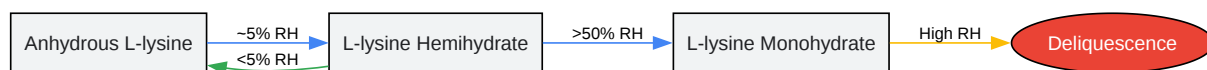
Crystallographic Data of L-lysine Hydrates

The determination of the crystal structures of **L-lysine hydrates** has been accomplished through modern crystallographic techniques, primarily powder and single-crystal X-ray diffraction. The quantitative data for the known hydrate forms are summarized below for comparative analysis.

Parameter	L-lysine Hemihydrate	L-lysine Monohydrate	L-lysine Monohydrochloride Dihydrate
Formula	$C_6H_{14}N_2O_2 \cdot 0.5H_2O$	$C_6H_{14}N_2O_2 \cdot H_2O$	$C_6H_{15}N_2O_2Cl \cdot 2H_2O$
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 ₁ [1]	Not explicitly stated	P2 ₁ [1]
a (Å)	9.54[2]	5.94[2]	5.884[1]
b (Å)	5.22[2]	20.61[2]	13.334[1]
c (Å)	17.61[2]	6.95[2]	7.330[1]
α (°)	90	90	90
β (°)	101.1[2]	90	107.1[1]
γ (°)	90	90	90
Volume (Å ³)	860.6[2]	850.3[2]	549.4[1]
Z	4	4	2[1]
Data Collection Method	Powder X-ray Diffraction[2]	Powder X-ray Diffraction[2]	Single Crystal X-ray Diffraction[3]

Interconversion of L-lysine Hydrates: A Humidity-Driven Process

The stability of the different **L-lysine hydrates** is intricately linked to the ambient relative humidity (RH). Dynamic Vapor Sorption (DVS) studies have elucidated the reversible transformations between the anhydrous, hemihydrate, and monohydrate forms. This relationship is crucial for controlling the solid-state form of L-lysine during manufacturing and storage.



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Hydration and dehydration pathway of L-lysine as a function of relative humidity (RH).

Experimental Protocols

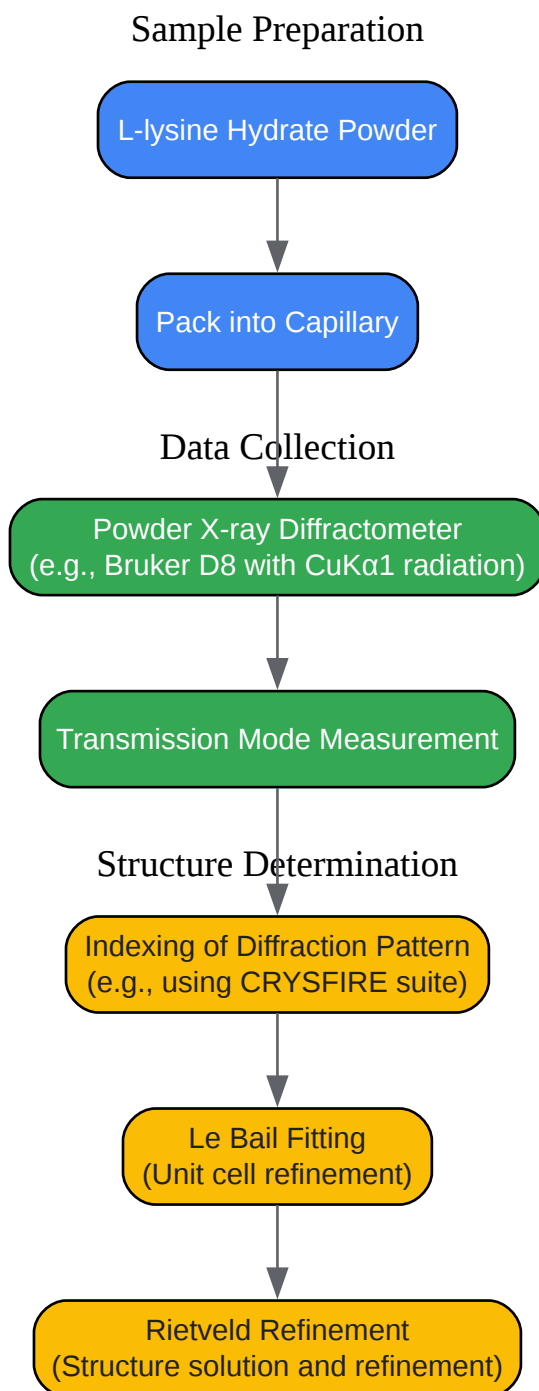
The determination of the crystal structures of **L-lysine hydrates** involves a series of meticulous experimental procedures. The following sections detail the methodologies employed in the key studies.

Preparation of L-lysine Hydrates

- L-lysine Hemihydrate: Commercially purchased L-lysine, under ambient conditions, is often found to be the hemihydrate form.[2]
- L-lysine Monohydrate: Samples of L-lysine monohydrate can be prepared by exposing L-lysine hemihydrate to a high relative humidity environment.[2]
- L-lysine Monohydrochloride Dihydrate: Single crystals of L-lysine monohydrochloride dihydrate are typically grown by the slow evaporation of a saturated aqueous solution at a constant temperature (e.g., 25 °C).[1]

Powder X-ray Diffraction (PXRD) for Hemihydrate and Monohydrate

Due to the difficulty in growing single crystals of sufficient size and quality, the crystal structures of L-lysine hemihydrate and monohydrate were determined from high-resolution powder X-ray diffraction data.[2]



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Workflow for the crystal structure determination of **L-lysine hydrates** using powder X-ray diffraction.

A typical procedure involves:

- **Sample Preparation:** The microcrystalline powder of the **L-lysine hydrate** is carefully packed into a glass capillary.[\[2\]](#)
- **Data Collection:** The PXRD data is collected in transmission mode using a high-resolution diffractometer, often with a copper X-ray source.
- **Structure Solution:**
 - The diffraction pattern is indexed to determine the unit cell parameters and crystal system.[\[2\]](#)
 - Le Bail fitting is then performed for unit cell refinement.[\[2\]](#)
 - Finally, the crystal structure is solved and refined using the Rietveld method.[\[1\]](#)

Single Crystal X-ray Diffraction for Monohydrochloride Dihydrate

The crystal structure of L-lysine monohydrochloride dihydrate was determined using single-crystal X-ray diffraction.[\[3\]](#)

- **Crystal Selection and Mounting:** A suitable single crystal, free of significant defects, is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an intense, monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[\[3\]](#)
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, often employing direct methods or Patterson techniques, followed by refinement using least-squares methods.[\[3\]](#)

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique used to study the interaction of water vapor with a solid material, providing insights into hydration and dehydration processes.

- **Sample Preparation:** A sample of anhydrous L-lysine, obtained by drying under vacuum in the presence of a desiccant like P_2O_5 , is placed in the DVS instrument.

- **Experimental Run:** The sample is subjected to a programmed sequence of changes in relative humidity at a constant temperature. The mass of the sample is continuously monitored.
- **Data Analysis:** The change in mass as a function of relative humidity is plotted to generate a sorption-desorption isotherm, which reveals the formation and loss of hydrate phases at specific RH values.

This comprehensive guide provides a foundational understanding of the crystal structures of **L-lysine hydrates**. The detailed data and protocols presented herein are intended to support further research and development in the fields of pharmaceuticals and materials science, where the control and characterization of solid-state forms are paramount.

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- To cite this document: BenchChem. [Unraveling the Crystalline Architecture of L-lysine Hydrates: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3420689#crystal-structure-determination-of-l-lysine-hydrates]

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